molecular formula C9H8FN3O2S B1441581 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide CAS No. 1249595-67-2

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Cat. No. B1441581
CAS RN: 1249595-67-2
M. Wt: 241.24 g/mol
InChI Key: OTQZEWZAVACEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and an amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the sulfonamide group could make the compound polar and potentially soluble in water .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds. For instance, it can be used in the synthesis of 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition of the corresponding sydnones . This process involves the reaction of the compound with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .

Creation of Bioactive Scaffolds

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide can be used to create bioactive scaffolds. For example, 1-phenylpyrazoles generated by 1,3-dipolar cycloaddition between sydnones as dipoles and dimethylacetylene dicarboxylate as alkyne dipolarophile are important bioactive scaffolds .

Research in Medicinal Chemistry

The compound has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine . This makes it a valuable compound in the field of medicinal chemistry.

Antitumor Agents

The use of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide as a scaffold for antitumor agents corresponds to 15% of the biomedical applications . This indicates its potential use in the development of new cancer therapies.

NMDA Receptor Antagonists

Some substances related to 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide have been found to function as NMDA receptor antagonists . These substances elicit dissociative effects, which could be useful in the study of neurological disorders.

Research Chemicals

The compound has appeared as a research chemical, which users report has dissociative effects . This suggests potential applications in the study of the effects of dissociative substances.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing a pyrazole ring act on the central nervous system .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the presence of a pyrazole ring, it could be of interest in the development of pharmaceuticals .

properties

IUPAC Name

1-(2-fluorophenyl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)13-6-7(5-12-13)16(11,14)15/h1-6H,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQZEWZAVACEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.